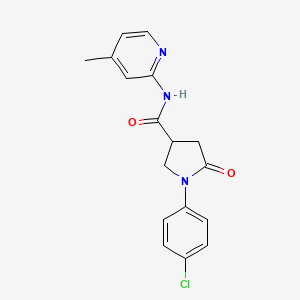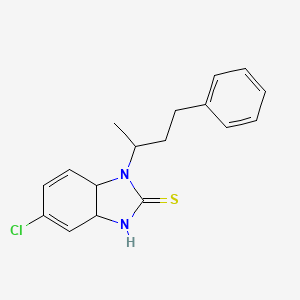![molecular formula C21H23N3O3 B4014680 N-(2,3-dimethylphenyl)-2-({[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}amino)acetamide](/img/structure/B4014680.png)
N-(2,3-dimethylphenyl)-2-({[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}amino)acetamide
Descripción general
Descripción
The compound belongs to a class of organic compounds known for their potential in various applications, including medicinal chemistry due to their structural complexity and functional diversity. Research in related areas focuses on synthesizing novel compounds for exploring biological activities and developing new materials or pharmaceuticals.
Synthesis Analysis
Research on similar compounds typically involves multi-step synthetic processes, starting from basic building blocks like acetoacetic esters and progressing through various reactions to introduce specific functional groups (Lovro Selič et al., 1997)(source). The synthesis might involve condensation reactions, protection/deprotection steps, and functionalization to achieve the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray crystallography, revealing insights into conformation, stereochemistry, and intermolecular interactions. For example, studies on similar molecules have shown different molecular conformations and hydrogen bonding patterns, contributing to their stability and reactivity (B. Narayana et al., 2016)(source).
Chemical Reactions and Properties
The chemical behavior of such compounds can be influenced by their functional groups, leading to various reactions, including nucleophilic substitutions, condensations, and ring closures. The presence of specific substituents can also impart unique properties like fluorescence or bioactivity (K. Sunder et al., 2013)(source).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are crucial for understanding a compound's behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting how these compounds behave under different chemical conditions. Studies often explore these aspects through experimental and computational methods to understand the mechanisms underlying their chemical behavior.
For detailed information and further reading on related topics, the following references provide valuable insights into the synthesis, structural analysis, and properties of chemically similar compounds:
- Lovro Selič, S. Grdadolnik, & B. Stanovnik (1997). Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the Synthesis of heterocyclic systems: Preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. Helvetica Chimica Acta. (source).
- B. Narayana, H. Yathirajan, R. Rathore, & C. Glidewell (2016). Different molecular conformations co-exist in each of three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides: hydrogen bonding in zero, one and two dimensions. Acta crystallographica. Section C, Structural chemistry. (source).
- K. Sunder, Jayapal Maleraju (2013). Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity. Drug Invention Today. (source).
Aplicaciones Científicas De Investigación
Pharmacological Studies and Biological Activity
- Analgesic Properties : A study revealed the crystal structure of a capsaicinoid compound, indicating potential analgesic properties due to the specific arrangement of vanilloid, amide, and dimethylphenyl groups (Park et al., 1995).
- Antipsychotic Potential : Compounds showing an antipsychotic-like profile in behavioral animal tests were identified, without interacting with dopamine receptors. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
- Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Synthesis and Material Science
- Synthetic Methodologies : Research into the green synthesis of intermediates for azo disperse dyes highlighted environmentally friendly approaches, using Pd/C catalysts for the hydrogenation of nitro compounds to amino compounds (Zhang Qun-feng, 2008).
- Corrosion Inhibitors : New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and evaluated as corrosion inhibitors, showcasing their potential in protecting materials in acidic and oil medium environments (Yıldırım & Çetin, 2008).
Molecular Docking and Structure Analysis
- Molecular Docking : Studies on novel coordination complexes constructed from pyrazole-acetamide derivatives have been performed to understand the effect of hydrogen bonding on self-assembly processes and their antioxidant activity (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-7-6-9-18(15(14)2)23-21(25)13-22-12-16-11-19(24-27-16)17-8-4-5-10-20(17)26-3/h4-11,22H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDPXCHVDMLPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCC2=CC(=NO2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(phenylthio)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4014598.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)

![3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4014621.png)


![5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4014635.png)

![2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4014653.png)



![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4014687.png)